molecular formula C9H16O B069116 (E)-3-ethylhept-3-en-2-one CAS No. 180259-73-8

(E)-3-ethylhept-3-en-2-one

Cat. No.: B069116
CAS No.: 180259-73-8
M. Wt: 140.22 g/mol
InChI Key: FWZCRSVKRMIWPD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-Ethylhept-3-en-2-one is an α,β-unsaturated ketone characterized by a seven-carbon chain with an ethyl substituent at the third carbon and a ketone group at the second carbon. The (E)-configuration denotes that the higher-priority groups (ethyl and the heptenyl chain) lie on opposite sides of the double bond (C3–C4). This structural arrangement confers unique reactivity and stereochemical properties, particularly in addition reactions and asymmetric synthesis.

The compound is synthesized via oxidation of its corresponding alcohol, (+)-3-ethylhept-3-en-2-ol, which undergoes resolution using the brucine salt of its hydrogen phthalate to yield enantiomerically enriched forms . Subsequent hydrogenation and oxidation steps produce the ketone, demonstrating partial asymmetric synthesis due to the generation of a new stereocenter at C3 .

Properties

CAS No.

180259-73-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-3-ethylhept-3-en-2-one

InChI

InChI=1S/C9H16O/c1-4-6-7-9(5-2)8(3)10/h7H,4-6H2,1-3H3/b9-7+

InChI Key

FWZCRSVKRMIWPD-VQHVLOKHSA-N

SMILES

CCCC=C(CC)C(=O)C

Isomeric SMILES

CCC/C=C(\CC)/C(=O)C

Canonical SMILES

CCCC=C(CC)C(=O)C

Synonyms

3-Hepten-2-one, 3-ethyl-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Geometric Isomer: (Z)-3-Ethylhept-3-en-2-one

The (Z)-isomer differs in spatial arrangement, with the ethyl and heptenyl chains on the same side of the double bond. This configuration alters steric interactions and electronic effects, leading to distinct reactivity:

  • Reactivity in Addition Reactions : The (E)-isomer’s trans configuration reduces steric hindrance during electrophilic additions (e.g., bromination), favoring anti-addition pathways. In contrast, the (Z)-isomer may exhibit syn-addition due to proximity effects.
  • Thermodynamic Stability : The (E)-isomer is typically more thermodynamically stable than the (Z)-isomer due to reduced steric strain between substituents.

Chain-Length Analogues: 3-Ethylhex-3-en-2-one

Shortening the carbon chain from heptenyl to hexenyl reduces molecular weight (C9H14O vs. C8H12O) and influences physical properties:

  • Boiling Point : The longer chain in (E)-3-ethylhept-3-en-2-one increases van der Waals interactions, resulting in a higher boiling point compared to 3-ethylhex-3-en-2-one.
  • Solubility: The hexenyl analogue may exhibit slightly higher solubility in nonpolar solvents due to its shorter hydrocarbon tail.

Substituent Variants: 3-Methylhept-3-en-2-one

Replacing the ethyl group with a methyl group reduces steric bulk, impacting reaction outcomes:

  • Hydrogenation : The ethyl group in this compound stabilizes transition states during catalytic hydrogenation, leading to higher enantioselectivity compared to the methyl variant .
  • Optical Activity: Oxidation of (-)-3-ethylhept-3-en-2-ol yields (+)-3-ethylheptan-3-one with measurable optical rotation, whereas smaller substituents (e.g., methyl) may produce less pronounced stereochemical outcomes .

Data Table: Key Properties and Reactivity

Compound Molecular Formula Key Reaction Product/Observation Optical Activity
This compound C9H14O Bromination (+)-3,4-dibromo-3-ethylheptan-2-one Low rotatory power
(E)-3-Ethylhept-3-en-2-ol C9H18O Oxidation (+)-3-ethylheptan-3-one High enantiomeric excess
3-Methylhept-3-en-2-one C8H12O Thiophenol addition Not reported in Likely lower

Research Findings and Mechanistic Insights

  • Stereochemical Control : The ethyl group in this compound directs addition reactions (e.g., bromine, thiols) to specific positions, minimizing side products. For example, bromination yields (+)-3,4-dibromo-3-ethylheptan-2-one with retained stereochemical integrity .
  • Asymmetric Synthesis : Hydrogenation of the precursor alcohol generates a new stereocenter at C3, with enantiomeric excess influenced by the ethyl group’s steric and electronic effects. This contrasts with smaller substituents (e.g., methyl), which offer less stereochemical control.
  • Comparative Reactivity : Thiolacetic acid adds to the double bond of this compound with predictable regioselectivity, whereas bulkier reagents (e.g., benzyl mercaptan) may exhibit slower reaction kinetics due to steric hindrance .

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